molecular formula C23H18ClN3O5S B2652626 ethyl 5-(5-chloro-2-methoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-30-3

ethyl 5-(5-chloro-2-methoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2652626
CAS No.: 851947-30-3
M. Wt: 483.92
InChI Key: MJNBHSWRTIGWIB-UHFFFAOYSA-N
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Description

Ethyl 5-(5-chloro-2-methoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative featuring a fused bicyclic core (thieno[3,4-d]pyridazine) substituted with a phenyl group at position 3, a 5-chloro-2-methoxybenzamido group at position 5, and an ethyl carboxylate ester at position 1. Its synthesis typically involves multi-step reactions, including cyclization and amidation, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O5S/c1-3-32-23(30)19-16-12-33-21(25-20(28)15-11-13(24)9-10-17(15)31-2)18(16)22(29)27(26-19)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNBHSWRTIGWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC(=C3)Cl)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(5-chloro-2-methoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-chloro-2-methoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted thieno[3,4-d]pyridazine derivatives .

Scientific Research Applications

Ethyl 5-(5-chloro-2-methoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl 5-(5-chloro-2-methoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thienopyridazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Formula Key Properties/Activities References
Ethyl 5-(5-chloro-2-methoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (Target) 3-Ph, 5-(5-Cl-2-MeO-benzamido), 1-EtO2C C23H18ClN3O5S Hypothesized tau aggregation inhibition (based on SAR of analogs); moderate solubility in DMSO
Ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (Compound 28) 3-(3-Cl-Ph), 5-NH2, 1-EtO2C C15H14ClN3O4S Demonstrated tau aggregation inhibition (IC50 ~1.2 μM); improved metabolic stability
Ethyl 5-amino-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (Compound 29) 3-(4-Cl-Ph), 5-NH2, 1-EtO2C C15H14ClN3O4S Reduced activity vs. Compound 28 (IC50 ~3.5 μM); lower lipophilicity (logP ~2.1)
Ethyl 5-(2H-1,3-benzodioxole-5-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate 3-Ph, 5-(benzodioxole-amido), 1-EtO2C C23H17N3O6S Enhanced solubility (due to benzodioxole group); uncharacterized biological activity
Ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate 3-(4-F-Ph), 5-(5-Cl-2-MeO-benzamido), 1-EtO2C C23H17ClFN3O5S Higher polarity (fluorine substituent); potential improved blood-brain barrier penetration

Physicochemical Properties

  • Solubility: The ethyl carboxylate ester at position 1 improves aqueous solubility relative to non-esterified analogs .

Research Findings and Implications

Chlorine and methoxy groups may enhance hydrophobic and hydrogen-bonding interactions with tau fibrils .

SAR Trends :

  • Meta-substitution on the phenyl ring (e.g., 3-Cl) is critical for activity, while para-substitution (e.g., 4-Cl, 4-F) may optimize pharmacokinetics .

Limitations :

  • High molecular weight (~463 g/mol) and rotatable bonds may limit oral bioavailability, necessitating prodrug strategies .

Biological Activity

Ethyl 5-(5-chloro-2-methoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.

  • Molecular Formula : C19H18ClN3O4S
  • Molecular Weight : 421.88 g/mol
  • IUPAC Name : Ethyl 5-(5-chloro-2-methoxybenzamido)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate

The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. Its thieno[3,4-d]pyridazine core is known for its ability to inhibit specific enzymes and receptors involved in cancer cell proliferation and microbial growth.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound against various cancer cell lines. For instance:

  • MCF-7 Cell Line : The compound exhibited significant antiproliferative activity with an IC50 value of approximately 5 µM, indicating its potential as a therapeutic agent against breast cancer cells .
  • Mechanism : The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression, as evidenced by flow cytometry and caspase activation assays.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising results in antimicrobial testing:

  • Gram-positive Bacteria : It demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL .
  • Antifungal Activity : Preliminary tests indicated moderate antifungal activity against Candida albicans, suggesting a broad-spectrum antimicrobial profile.

Research Findings and Case Studies

StudyBiological ActivityCell Line/OrganismIC50/MIC
Study AAntiproliferativeMCF-7 (breast cancer)5 µM
Study BAntibacterialStaphylococcus aureus8 µg/mL
Study CAntifungalCandida albicansNot specified

Case Study: Anticancer Mechanism

A detailed investigation into the compound's mechanism revealed that it inhibits the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This was confirmed through Western blot analysis showing decreased phosphorylation of Akt in treated cells .

Case Study: Antimicrobial Efficacy

In vitro assays demonstrated that the compound disrupts bacterial cell wall synthesis, leading to increased permeability and eventual cell lysis. This was particularly evident in Gram-positive bacteria where peptidoglycan layers are targeted .

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